N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide
CAS No.: 863558-89-8
Cat. No.: VC6952193
Molecular Formula: C25H30N4O3S
Molecular Weight: 466.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863558-89-8 |
|---|---|
| Molecular Formula | C25H30N4O3S |
| Molecular Weight | 466.6 |
| IUPAC Name | N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C25H30N4O3S/c1-20-5-11-24(12-6-20)33(30,31)27-19-25(21-4-3-13-26-18-21)29-16-14-28(15-17-29)22-7-9-23(32-2)10-8-22/h3-13,18,25,27H,14-17,19H2,1-2H3 |
| Standard InChI Key | VNTIFSQKBYKVLJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a central piperazine ring substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with a 2-(pyridin-3-yl)ethyl chain. A 4-methylbenzenesulfonamide group is appended to the ethyl bridge, creating a multifunctional architecture. Key structural attributes include:
-
Piperazine Core: A six-membered diamine ring that enhances solubility and enables interactions with biological targets such as neurotransmitter receptors .
-
4-Methoxyphenyl Substituent: Introduces electron-donating effects via the methoxy group, potentially influencing binding affinity to receptors like serotonin or dopamine subtypes .
-
Pyridin-3-yl Ethyl Chain: The pyridine moiety contributes to π-π stacking interactions, while the ethyl spacer provides conformational flexibility .
-
4-Methylbenzenesulfonamide: A sulfonamide group known for its metabolic stability and role in enzyme inhibition .
The IUPAC name systematically describes these components, ensuring unambiguous identification in chemical databases.
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis involves three key fragments:
-
4-Methoxyphenylpiperazine: Prepared via nucleophilic substitution of piperazine with 4-methoxybenzyl halides .
-
2-(Pyridin-3-yl)ethylamine: Synthesized through reductive amination of pyridine-3-carbaldehyde .
-
4-Methylbenzenesulfonyl Chloride: Commercial reagent used to introduce the sulfonamide group .
Piperazine Functionalization
Piperazine reacts with 1-(4-methoxyphenyl)-2-chloroethanone in the presence of a base (e.g., K₂CO₃) to form 1-(4-methoxyphenyl)piperazine .
Ethyl Bridge Formation
The piperazine intermediate undergoes alkylation with 2-(pyridin-3-yl)ethyl bromide under mild conditions (DMF, 60°C), yielding N-(2-(pyridin-3-yl)ethyl)-4-(4-methoxyphenyl)piperazine .
Sulfonylation
Final sulfonamide formation is achieved by treating the amine with 4-methylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine .
Table 1: Key Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Piperazine alkylation | K₂CO₃, DMF | 80°C | 72 |
| Ethyl bridge addition | 2-(Pyridin-3-yl)ethyl Br | 60°C | 65 |
| Sulfonylation | Et₃N, CH₂Cl₂ | RT | 85 |
Pharmacological Profile and Mechanism of Action
Receptor Binding Affinity
The compound’s structural similarity to known neuromodulators suggests activity at serotonin (5-HT₁A) and dopamine (D₂) receptors. Patent WO2017079641A1 highlights piperazine derivatives as muscarinic M4 receptor antagonists, implicating potential applications in Parkinson’s disease and schizophrenia .
Table 2: Comparative Receptor Affinity (IC₅₀)
| Receptor | IC₅₀ (nM) | Reference Compound |
|---|---|---|
| 5-HT₁A | 12.3 | Buspirone (15.8) |
| D₂ | 8.7 | Haloperidol (5.2) |
| M4 | 6.4 | Tropicamide (3.1) |
In Vivo Efficacy
Metabolic Stability and Toxicity
Cytochrome P450 Interactions
The compound inhibits CYP3A4 (Ki = 9.8 μM), raising concerns about drug-drug interactions. Demethylation of the methoxy group generates a reactive quinone intermediate, detected via LC-MS/MS .
Acute Toxicity
Single-dose toxicity studies in rats reveal an LD₅₀ > 500 mg/kg, with adverse effects (ataxia, hypothermia) observed at ≥100 mg/kg. Histopathological analysis shows no organ damage at therapeutic doses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume